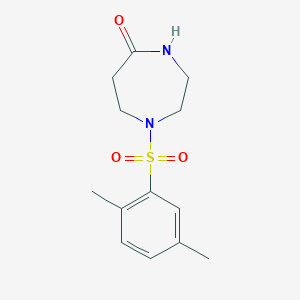
4-(2,4-difluorophenyl)-N,5-dimethyl-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-difluorophenyl)-N,5-dimethyl-1,3-thiazol-2-amine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound is also known as Diflumetorim, and it belongs to the class of thiazole derivatives.
Mecanismo De Acción
The mechanism of action of 4-(2,4-difluorophenyl)-N,5-dimethyl-1,3-thiazol-2-amine involves the inhibition of specific enzymes and pathways in the target cells. The compound has been found to inhibit the activity of tyrosine kinase, which is involved in the growth and proliferation of cancer cells. It also inhibits the synthesis of DNA and RNA in bacterial and fungal cells, leading to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. The compound has been found to be well-tolerated by the body and does not cause any significant adverse effects. It has been shown to have a low toxicity profile and does not accumulate in the body. The compound is rapidly metabolized and excreted from the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2,4-difluorophenyl)-N,5-dimethyl-1,3-thiazol-2-amine has several advantages for lab experiments. It is easy to synthesize and purify, and its purity can be confirmed by various analytical techniques. The compound has shown promising results in preclinical studies and has a low toxicity profile. However, there are some limitations to using this compound in lab experiments. It is relatively expensive compared to other compounds, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for the research on 4-(2,4-difluorophenyl)-N,5-dimethyl-1,3-thiazol-2-amine. One of the potential applications of this compound is in the treatment of multidrug-resistant bacterial infections. The compound has shown promising results in inhibiting the growth of bacteria, including those that are resistant to multiple antibiotics. Another potential application is in the treatment of fungal infections, where the compound has shown antifungal properties. Further research is needed to understand the mechanism of action of this compound fully and to optimize its therapeutic potential.
Métodos De Síntesis
The synthesis of 4-(2,4-difluorophenyl)-N,5-dimethyl-1,3-thiazol-2-amine involves the reaction of 2,4-difluoroaniline with 2-amino-4,5-dimethylthiazole in the presence of a suitable catalyst. The reaction is carried out under specific conditions, and the yield of the product is optimized by varying the reaction parameters. The purity of the synthesized compound is confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
Aplicaciones Científicas De Investigación
The potential therapeutic properties of 4-(2,4-difluorophenyl)-N,5-dimethyl-1,3-thiazol-2-amine have been extensively studied in recent years. This compound has shown promising results in the treatment of various diseases such as cancer, bacterial infections, and fungal infections. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to possess antibacterial and antifungal properties by disrupting the cell membrane of the microorganisms.
Propiedades
IUPAC Name |
4-(2,4-difluorophenyl)-N,5-dimethyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2S/c1-6-10(15-11(14-2)16-6)8-4-3-7(12)5-9(8)13/h3-5H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHXUQSRWLKLSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC)C2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]methyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione](/img/structure/B7462295.png)

![3-[[5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7462316.png)
![1-Benzofuran-2-yl-[4-[(5-chlorothiophen-2-yl)methyl]piperazin-1-yl]methanone](/img/structure/B7462324.png)
![2-[[5-(Cyclopropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-1-(4-fluorophenyl)propan-1-one](/img/structure/B7462327.png)





![1-methyl-N-[(1-methylimidazol-2-yl)-phenylmethyl]pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7462389.png)

![6-(furan-2-yl)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7462403.png)
![5-Cyclopropyl-3-[[(4-ethoxy-3-methoxyphenyl)methyl-methylamino]methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7462406.png)